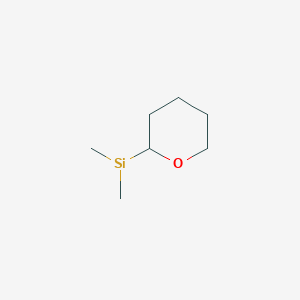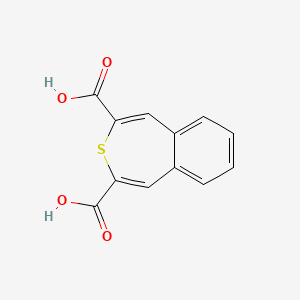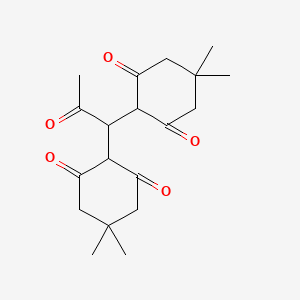
2,2'-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two 5,5-dimethylcyclohexane-1,3-dione moieties connected by a 2-oxopropane bridge
Méthodes De Préparation
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable reagent to introduce the 2-oxopropane bridge. This reaction is often catalyzed by acids such as acetic acid . The structure of the compound can be confirmed through spectral analysis and single crystal X-ray analysis .
Analyse Des Réactions Chimiques
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Applications De Recherche Scientifique
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) can be compared with other similar compounds such as:
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar 2-oxopropane bridge but different substituents.
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: Another compound with a 2-oxopropane bridge but different cyclic structures. The uniqueness of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) lies in its specific structural arrangement and the resulting chemical properties.
Propriétés
Numéro CAS |
111837-89-9 |
|---|---|
Formule moléculaire |
C19H26O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxopropyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15-17H,6-9H2,1-5H3 |
Clé InChI |
VJQXWENJOSHNBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1C(=O)CC(CC1=O)(C)C)C2C(=O)CC(CC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




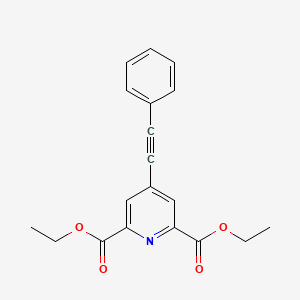
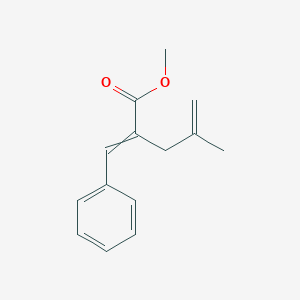
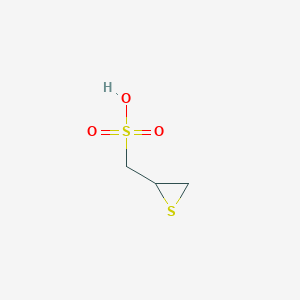

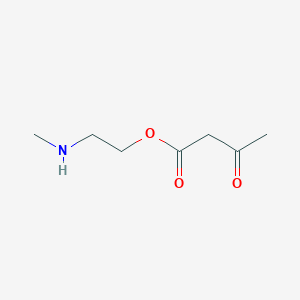
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
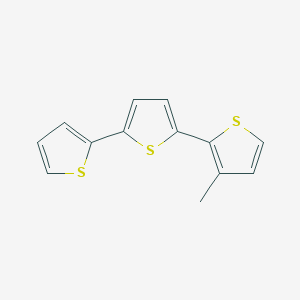
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
